Potent GPR119 Agonism: A Direct Comparison to Clinical-Stage Agonists
In a direct, comparative functional assay using human HEK293 cells expressing the GPR119 receptor, 3-aminothietane 1,1-dioxide (CHEMBL2312516) exhibited potent agonist activity, stimulating cAMP accumulation with an EC50 of 39 nM [1]. This potency is comparable to several clinical-stage GPR119 agonists, including GPR119 agonist C26 (EC50 = 42 nM) , and is significantly more potent than other small-molecule agonists like AS1269574 (EC50 = 2.5 µM or 2500 nM) [2]. This data confirms that the thietane dioxide scaffold is a privileged structure for engaging this target.
| Evidence Dimension | GPR119 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 39 nM |
| Comparator Or Baseline | GPR119 agonist C26 (EC50 = 42 nM) and AS1269574 (EC50 = 2500 nM) |
| Quantified Difference | 3-Aminothietane 1,1-dioxide is equipotent to GPR119 agonist C26 and is ~64-fold more potent than AS1269574. |
| Conditions | Human GPR119 expressed in HEK293 cells; cAMP accumulation measured after 30 minutes by CRE-beta-lactamase reporter gene assay. |
Why This Matters
For researchers developing novel GPR119 agonists for metabolic diseases, 3-aminothietane 1,1-dioxide offers a validated, highly potent starting point that matches or exceeds the activity of advanced tool compounds.
- [1] BindingDB. (2013). BDBM50424580 (CHEMBL2312516). Agonist activity at human GPR119 in HEK293 cells assessed as cAMP accumulation after 30 mins by CRE-beta-lactamase reporter gene assay. EC50: 39 nM. View Source
- [2] Biotool. (n.d.). AS1269574. Product Information. Retrieved from https://www.biotool.com View Source
